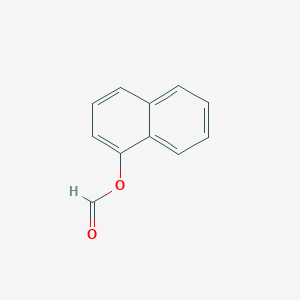

1-Naphthyl formate

Description

1-Naphthyl formate is an ester derived from formic acid and 1-naphthol, with the chemical formula C₁₁H₈O₂ (molecular weight: 172.18 g/mol). These esters are commonly used as substrates for esterase activity assays, chemical intermediates, and staining agents in biological research .

Properties

CAS No. |

1988-19-8 |

|---|---|

Molecular Formula |

C11H8O2 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

naphthalen-1-yl formate |

InChI |

InChI=1S/C11H8O2/c12-8-13-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |

InChI Key |

JVZGDJJGLDKFRF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC=O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC=O |

Synonyms |

1-Naphthalenol,formate(9CI) |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

1-Naphthyl formate undergoes hydrolysis under acidic or basic conditions to yield 1-naphthol and formic acid (or its conjugate base).

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H₂SO₄ or HCl), the ester bond cleaves via nucleophilic attack by water:

This reaction proceeds through a tetrahedral intermediate, with protonation enhancing the electrophilicity of the carbonyl carbon .

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH), the reaction produces sodium formate and 1-naphthol:

The mechanism involves deprotonation of water to generate a hydroxide ion, which attacks the carbonyl carbon .

Transesterification

This compound reacts with alcohols in the presence of acid or base catalysts to form new esters. For example, with methanol:

This equilibrium-driven process is utilized to synthesize methyl formate or modify ester functionalities in organic synthesis.

Reduction Reactions

The formate group in this compound can be reduced to a hydroxymethyl group or cleaved entirely.

Catalytic Hydrogenation

Using hydrogen gas and transition-metal catalysts (e.g., Pd/C or Ru complexes), the ester reduces to 1-naphthylmethanol:

Asymmetric reductions employing chiral catalysts (e.g., Ru(II)-TsDPEN) enable enantioselective synthesis of chiral alcohols, though specific studies on this compound remain limited .

Transfer Hydrogenation

Ammonium formate serves as a hydrogen donor in transfer hydrogenation. For instance:

This method achieves yields >90% under mild conditions .

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes into 1-naphthol and carbon monoxide:

This pathway is critical in pyrolysis studies and industrial degradation processes.

Oxidation Reactions

While direct oxidation studies are sparse, the naphthalene moiety may undergo electrophilic substitution. For example, nitration or sulfonation could occur at the 4-position of the aromatic ring, analogous to 1-naphthol .

Hydrolysis Mechanism

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Protonation of carbonyl oxygen | Oxonium ion |

| 2 | Nucleophilic attack by water | Tetrahedral intermediate |

| 3 | Cleavage of ester bond | 1-Naphthol + Formic acid |

Acid-catalyzed hydrolysis follows first-order kinetics, while base-catalyzed reactions exhibit pseudo-first-order behavior .

Reduction Pathways

Asymmetric catalytic reduction involves:

Comparison with Similar Compounds

Key Observations :

- MT2282 esterase preferentially cleaves longer-chain esters (butyrate > propionate > acetate) .

- B. fibrisolvens exhibits the opposite trend (acetate > propionate > butyrate), highlighting enzyme-specific substrate preferences .

- Formate esters (e.g., ethyl formate) are hydrolyzed slowly, suggesting 1-naphthyl formate may also exhibit low enzymatic reactivity .

Physical and Chemical Properties

Notes:

- Shorter chains (formate, acetate) may favor aqueous solubility but reduce enzymatic stability in certain environments .

Q & A

Q. How can researchers ethically justify animal studies involving this compound when alternatives exist?

- Methodological Answer : Follow the "3Rs" framework (Replacement, Reduction, Refinement). Use in silico models (e.g., OECD QSAR Toolbox) for preliminary toxicity screening. If animal trials proceed, obtain IACUC approval and minimize cohort sizes via power analysis .

Cross-Disciplinary Applications

Q. What methodologies enable the use of this compound as a probe in environmental microplastic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.